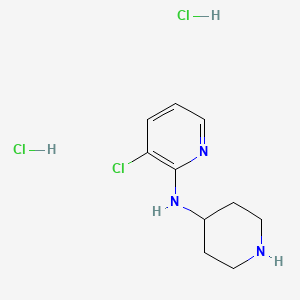![molecular formula C11H16N2O B1474211 (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1932169-98-6](/img/structure/B1474211.png)
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol, also known as 2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol, is an organic compound that is used in a variety of scientific research applications. It is a versatile synthetic intermediate that can be used in the synthesis of a wide range of compounds. This compound is used in the synthesis of biologically active molecules, such as antibiotics, antiviral agents, and anti-inflammatory agents. It is also used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Furthermore, this compound has been used in the development of new materials and catalysts.
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are crucial in medicinal chemistry, displaying a wide range of biological activities including antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties. These derivatives are explored for their potential in treating various diseases due to their diverse biological activities and roles in chemosensing applications. Pyridine and its derivatives serve as essential components in developing new therapeutic agents, highlighting their importance across pharmaceutical and biomedical fields (Abu-Taweel et al., 2022).
Heterocyclic Amines and Antimicrobial Activity
Heterocyclic aromatic amines (HAAs) generated in food during cooking processes have been studied for their potential carcinogenic effects. Research into the mechanisms of formation and mitigation strategies for HAAs aims to understand their impact on human health better and develop ways to reduce exposure through dietary adjustments. These studies underscore the importance of monitoring HAAs in food and the ongoing need for research into their health impacts (Chen et al., 2020).
Antiviral Activities of Pyridine Derivatives
Pyridine-based compounds have been reviewed for their antiviral properties, covering research from 2000 to 2020. These derivatives have shown promising activity against various viruses, including HIV, HCV, HBV, RSV, and CMV, through different mechanisms such as inhibition of viral enzymes and replication processes. This comprehensive review suggests that pyridine derivatives could serve as potent antiviral agents, warranting further investigation and development in this area (Alizadeh & Ebrahimzadeh, 2021).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(pyridin-2-ylmethylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-6-3-5-10(11)13-8-9-4-1-2-7-12-9/h1-2,4,7,10-11,13-14H,3,5-6,8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVRQIPOTVYBU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



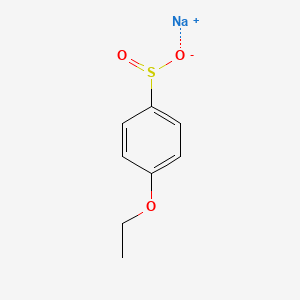
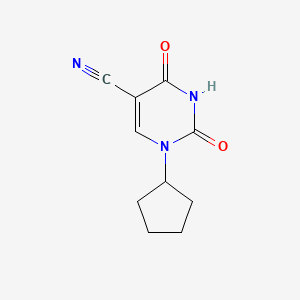
![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)
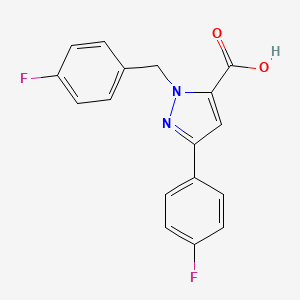
![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)
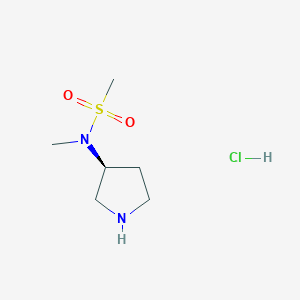
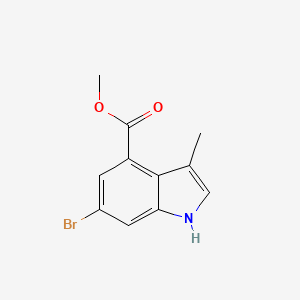
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)
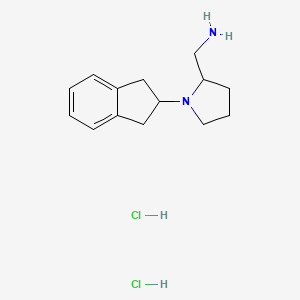
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)

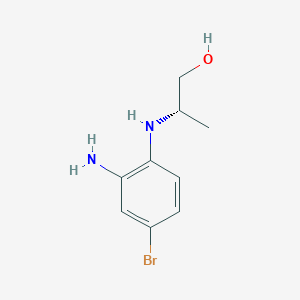
![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)
